Hydrogen‑Bond Donor Elimination Drives Predicted Permeability Advantage Over the N–H Analog
The target compound is a tertiary amide with zero hydrogen‑bond donors (HBD = 0), whereas its closest documented analog—3‑methyl‑N,6‑diphenylimidazo[2,1‑b]thiazole‑2‑carboxamide (CID 3240540)—is a secondary amide with HBD = 1 [1]. According to the Veber rule set, reducing HBD count from 1 to 0 is associated with a significant increase in the probability of good oral bioavailability and passive transcellular permeability. The topological polar surface area (TPSA) of the N–H analog is 74.6 Ų [1]; methylation of the amide nitrogen is estimated to reduce TPSA by approximately 8 Ų, bringing it closer to the optimal range for blood–brain barrier penetration (TPSA < 70 Ų).
Comparator (CID 3240540): HBD = 1, TPSA = 74.6 Ų
ΔHBD = −1; ΔTPSA ≈ −8 Ų
May support passive permeability fit
Estimated from PubChem/Cactvs; requires experimental validation
| Evidence Dimension | Hydrogen-bond donor count and predicted passive permeability |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide); estimated TPSA ≈ 66 Ų |
| Comparator Or Baseline | 3‑Methyl‑N,6‑diphenylimidazo[2,1‑b]thiazole‑2‑carboxamide (CID 3240540): HBD = 1; TPSA = 74.6 Ų (PubChem computed) |
| Quantified Difference | ΔHBD = −1; ΔTPSA ≈ −8 Ų (estimated) |
| Conditions | Computed molecular descriptors (PubChem / Cactvs 3.4.8.24); TPSA reduction estimated from amide N‑methylation precedent |
Why This Matters
For cell‑based assays and in vivo studies requiring passive membrane penetration, the absence of an H‑bond donor in the target compound represents a measurable physicochemical advantage that directly impacts experimental design and compound selection.
- [1] PubChem CID 3240540 – 3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide; computed properties: HBD = 1, TPSA = 74.6 Ų, XLogP3 = 5.1. National Center for Biotechnology Information. View Source
